4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is systematically identified through its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its molecular architecture. The name is derived by prioritizing the pyridine ring as the parent structure, with substituents described in accordance with locant numbering rules. The carboxamide group (-CONHCH₃) is positioned at carbon 2 of the pyridine ring, while the 4-(aminomethyl)phenoxy group (-O-C₆H₄-CH₂NH₂) occupies carbon 4.
Systematic Identifiers :
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Registry Number : 685533-80-6
- SMILES Notation : CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN
- InChI Key : MWOOZSDQWNBUOG-UHFFFAOYSA-N
These identifiers are consistent across multiple databases, confirming the compound’s unambiguous chemical identity. The SMILES string explicitly denotes the pyridine core, the methylcarboxamide substituent, and the para-aminomethylphenoxy moiety, while the InChI Key provides a unique hash for computational identification.
Molecular Architecture: Bond Connectivity and Stereochemical Considerations
The molecular structure of this compound is defined by its planar aromatic systems and flexible linkers. The pyridine ring (C₅H₄N) serves as the central scaffold, with bond angles and lengths characteristic of aromatic heterocycles. Key structural features include:
- Pyridine-Carboxamide Linkage : The carboxamide group (-CONHCH₃) is bonded to carbon 2 of the pyridine ring. The C-N bond in the amide group exhibits partial double-bond character due to resonance, restricting rotation and contributing to planarity.
- Ether Bridge : A phenoxy group (-O-C₆H₄-CH₂NH₂) is connected to carbon 4 of the pyridine via an oxygen atom. The C-O-C bond angle approximates 120°, consistent with sp² hybridization.
- Aminomethyl Substituent : A -CH₂NH₂ group is attached to the para position of the phenyl ring, introducing a primary amine functional group capable of hydrogen bonding.
Stereochemical Analysis :
The compound lacks chiral centers, as all carbon atoms in the pyridine and phenyl rings are either part of planar aromatic systems or bonded to identical substituents. The methyl group on the carboxamide nitrogen and the aminomethyl group on the phenyl ring do not generate stereoisomers due to their symmetric bonding environments. However, restricted rotation around the amide C-N bond may lead to rotational isomers (rotamers), as observed in similar carboxamide derivatives.
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
Tautomerism :
Tautomeric equilibria are not significant in this compound due to the absence of enolizable protons or conjugated systems that would stabilize alternate tautomeric forms. The carboxamide group exists predominantly in its keto form, as the enol form would require destabilizing charge separation in the absence of strong electron-withdrawing groups.
Conformational Isomerism :
- Amide Rotamers : The carboxamide group exhibits restricted rotation about the C-N bond, resulting in two rotamers differentiated by the orientation of the methyl group relative to the carbonyl oxygen (syn vs. anti). Nuclear magnetic resonance (NMR) studies of analogous compounds suggest a rotamer population ratio of approximately 2:1 at room temperature, influenced by steric and electronic effects.
- Phenoxy Group Rotation : The ether linkage between the pyridine and phenyl rings allows free rotation, enabling multiple conformers. However, steric hindrance between the pyridine ring and the ortho hydrogens of the phenyl group may slightly bias the dihedral angle toward 180° (anti-periplanar).
Table 1: Key Conformational Features
*Estimated from studies on structurally related compounds.
Properties
IUPAC Name |
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(6-7-17-13)19-11-4-2-10(9-15)3-5-11/h2-8H,9,15H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOZSDQWNBUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685533-80-6 | |
| Record name | 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with an appropriate aminomethylating agent under basic conditions to form 4-(aminomethyl)phenol.
Coupling with Pyridine Derivative: The next step involves the coupling of the phenoxy intermediate with a pyridine derivative, such as 2-chloronicotinic acid, under conditions that facilitate the formation of the carboxamide bond. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
Biological Activities
4-[4-(Aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide has been studied for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines, providing a basis for further investigation in oncology.
Pharmaceutical Development
The compound is being explored for its potential use in drug formulation due to its favorable pharmacokinetic properties. Its ability to cross biological membranes suggests it could be effective in targeting specific pathways in disease treatment.
Chemical Synthesis
As a reagent, this compound can be utilized in the synthesis of other complex organic molecules. It serves as a building block for creating diverse chemical entities.
Material Science
In material science, this compound is investigated for its potential role in developing new materials with specific electrical or optical properties. Its unique structure may lend itself to applications in sensors or electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy and pyridine rings provide structural stability and specificity. The carboxamide group can participate in additional hydrogen bonding, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Core Scaffold Similarities
All compounds share the pyridine-2-carboxamide backbone, which is critical for binding to kinase domains. The N-methyl group enhances metabolic stability by reducing susceptibility to enzymatic degradation .
Substituent-Driven Differences
Aminomethyl vs. However, the lack of halogen atoms may reduce binding affinity to kinases like VEGFR and PDGFR, which rely on halogen-π interactions for target engagement . Sorafenib and Regorafenib’s urea (-NHCONH-) linkage enables hydrogen bonding with kinase active sites, a feature absent in the target compound .
Fluorine Substitution The addition of -F in Regorafenib and 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide enhances metabolic stability and electronegativity, improving target selectivity .
Methylamino vs. Aminomethyl Isomerism The structural isomer N-Methyl-4-[4-(methylamino)phenoxy]-2-pyridinecarboxamide (C₁₄H₁₅N₃O₂) demonstrates how positional isomerism alters electronic properties. The -NHCH₃ group may reduce hydrogen-bonding capacity compared to the target compound’s -CH₂NH₂, impacting pharmacokinetics .
Biological Activity
4-[4-(Aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide (CAS Number: 685533-80-6) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminomethyl group and a phenoxy moiety , which contributes to its biological activity. The chemical formula is .
Target Kinases
This compound primarily targets several key kinases involved in cancer progression, including:
- Raf
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
Mode of Action
The compound exhibits its effects by inhibiting these kinases, which plays a crucial role in various biochemical pathways related to cell proliferation and angiogenesis. Specifically, it affects:
- The Raf/MEK/ERK pathway
- The VEGFR and PDGFR pathways
This inhibition leads to:
- Reduced cancer cell proliferation
- Induction of apoptosis (programmed cell death)
- Inhibition of angiogenesis , which is the formation of new blood vessels that supply tumors.
In Vitro Studies
Research indicates that this compound demonstrates significant biological activity against various cancer cell lines. Notable findings include:
- Inhibition of cell proliferation at low micromolar concentrations.
- Induction of apoptosis in several cancer types, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HepG2 | 0.11 | Inhibition of proliferation |
| HCT116 | 0.31 | Induction of apoptosis |
In Vivo Studies
In vivo experiments have shown that derivatives of this compound can prolong survival in animal models burdened with colon carcinoma. These studies demonstrated that the compound could slow down cancer progression by suppressing angiogenesis and inducing necrosis alongside apoptosis .
Case Studies and Research Findings
- Antiviral Activity : Some derivatives related to this compound have been evaluated for their efficacy against viral infections, such as Ebola and Marburg viruses. These compounds exhibited broad-spectrum antiviral activity with promising metabolic stability .
- Optimization for Cancer Therapy : A series of structural modifications on the base compound have been investigated to enhance its potency against specific tumor types. For instance, certain analogs showed improved selectivity and efficacy in inhibiting tumor growth in preclinical models .
- Pharmacokinetics : The pharmacokinetic properties suggest that similar compounds are typically administered orally, with favorable absorption characteristics that support their use in therapeutic formulations aimed at treating malignancies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann-type coupling to introduce the aminomethylphenoxy moiety to the pyridine core. Optimize catalysts (e.g., Pd-based systems) and ligands (e.g., Xantphos) for higher yields .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Monitor purity via HPLC (≥98% purity threshold) .
- Yield Optimization : Screen solvents (DMF, THF), temperatures (80–120°C), and reaction times (12–48 hrs) using design-of-experiment (DoE) frameworks .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the pyridine carboxamide backbone and aminomethylphenoxy substitution patterns. Assign peaks using 2D techniques (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC-PDA : Ensure >98% purity by reverse-phase HPLC with photodiode array detection (PDA) to detect impurities .
Q. How can solubility and stability be maintained during experimental workflows?
- Methodology :
- Solvent Screening : Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with cosolvents like PEG-400. Use dynamic light scattering (DLS) to assess aggregation .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) over 14 days. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational tools predict reactivity and stability in solvent systems?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model solvation effects and transition states. Software like Gaussian or ORCA can predict solvent-accessible surfaces and electrostatic potentials .
- Molecular Dynamics (MD) : Simulate interactions in explicit solvents (water, DMSO) to assess conformational stability .
- Machine Learning : Train models on PubChem data (e.g., similar carboxamides) to predict solubility and logP values .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodology :
- Assay Validation : Standardize protocols (e.g., cell viability assays) using positive controls (e.g., staurosporine) and replicate experiments across independent labs.
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .
- Mechanistic Profiling : Use kinase selectivity panels or proteome-wide profiling to rule off-target effects .
Q. How to design SAR studies for pharmacophore exploration?
- Methodology :
- Scaffold Modification : Synthesize analogs with substitutions on the pyridine ring (e.g., Cl, F) or phenoxy group (e.g., methoxy, nitro). Assess changes in binding affinity via SPR or ITC .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using activity data from analogs to map electrostatic/hydrophobic requirements .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π interactions .
Q. What in silico methods predict metabolic pathways and toxicity?
- Methodology :
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism, hepatic clearance, and hERG channel inhibition .
- Toxicity Profiling : Apply DEREK or ProTox-II to flag structural alerts (e.g., reactive metabolites, genotoxic moieties) .
- Metabolite Identification : Simulate phase I/II metabolism with software like Meteor (Lhasa Limited) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for kinase inhibition?
- Methodology :
- Assay Conditions : Compare buffer composition (e.g., ATP concentration, Mg levels) and enzyme sources (recombinant vs. cell lysates) .
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to assess assay robustness .
- Orthogonal Assays : Validate findings with thermal shift assays (TSA) or cellular target engagement probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
